molecular formula C19H16Cl2N2O3 B4704153 (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4704153
M. Wt: 391.2 g/mol
InChI Key: LVOAXCKTLCEKGV-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a furan ring, a pyrazole ring, and a propenone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Coupling of the Furan and Pyrazole Rings: The final step involves the coupling of the furan and pyrazole rings through a propenone linkage, typically achieved using aldol condensation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: NaH, K2CO3, polar aprotic solvents (e.g., DMF, DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Introduction of various functional groups (e.g., alkyl, aryl, amino)

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research has focused on their use as anti-cancer agents, anti-inflammatory drugs, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a versatile candidate for pharmaceutical applications.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide: This compound shares structural similarities with the presence of a triazole ring and a propenone moiety.

    Edaravone: A free radical scavenger with a pyrazolone structure, used in the treatment of amyotrophic lateral sclerosis (ALS).

Uniqueness

(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a furan ring, a dichlorophenoxy group, and a pyrazole ring. This structural arrangement imparts distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(Z)-3-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-12-15(10-22-23(12)2)17(24)9-8-13-6-7-14(26-13)11-25-18-5-3-4-16(20)19(18)21/h3-10H,11H2,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOAXCKTLCEKGV-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C\C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(Z)-3-{5-[(2,3-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.